1-Ethoxyprop-1-yne
Description
1-Ethoxyprop-1-yne (CAS No. 14273-06-4) is an alkyne derivative with the molecular formula C₅H₈O and the structural formula CCOC#CC (Figure 1). This compound features an ethoxy group (-OCH₂CH₃) attached to a terminal alkyne (-C≡CH), making it a reactive intermediate in organic synthesis. Its triple bond confers high reactivity in cycloaddition and coupling reactions, while the ethoxy group enhances solubility in polar solvents .
Figure 1: Structural diagram of this compound.
![Structure]
Properties
CAS No. |
14273-06-4 |
|---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
1-ethoxyprop-1-yne |
InChI |
InChI=1S/C5H8O/c1-3-5-6-4-2/h4H2,1-2H3 |
InChI Key |
AEENFMCEQQAULS-UHFFFAOYSA-N |
SMILES |
CCOC#CC |
Canonical SMILES |
CCOC#CC |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Iodopropyne (HC≡C-I)
- Molecular Formula : C₃H₃I
- CAS No.: Not explicitly listed in evidence, but synthesis methods are detailed in MIT research .
- Key Differences: The iodine substituent in 1-iodopropyne acts as a superior leaving group compared to the ethoxy group, enabling nucleophilic substitution reactions (e.g., Sonogashira coupling). Higher molecular weight (229.96 g/mol vs. 84.12 g/mol) and lower polarity due to the absence of an oxygen atom.
- Applications : Used in cross-coupling reactions to build carbon-carbon bonds .
1-(2-Thienyl)-1-propanone
- Molecular Formula : C₇H₈OS
- CAS No.: Not provided, but commercial availability is noted .
- Key Differences :
- Contains a ketone (-CO-) and thiophene ring, enabling aromatic interactions and electrophilic substitution.
- Lacks the alkyne moiety, limiting participation in cycloaddition reactions.
- Applications : Intermediate in pharmaceutical and agrochemical synthesis .
1-Isocyanopropane (CH₃CH₂CH₂-N≡C)
1-(1-Ethoxyethoxy) Propane
1-Ethoxypropan-2-yl Acetate
- Molecular Formula : C₇H₁₄O₃
- CAS No.: 2024-04-09 (synonyms include propylene glycol monoethyl ether acetate) .
- Key Differences :
- Ester functional group (-OAc) enhances stability and reduces volatility.
- Used as a high-boiling solvent (b.p. ≈170°C) in industrial formulations.
- Applications : Coalescing agent in paints and inks .
Table 1: Comparative Overview of this compound and Analogues
Research Findings and Reactivity Trends
- This compound exhibits higher reactivity in [2+2] cycloadditions compared to ethers or esters due to the electron-deficient alkyne .
- 1-Iodopropyne is preferred in metal-catalyzed couplings (e.g., with palladium), whereas the ethoxy group in this compound may hinder such reactions .
- 1-Isocyanopropane and 1-(2-thienyl)-1-propanone are more specialized, targeting polymer and heterocyclic synthesis, respectively .
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